Quinolin-8-yl piperidine-1-carboxylate
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Overview
Description
Quinolin-8-yl piperidine-1-carboxylate is a compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl piperidine-1-carboxylate typically involves the reaction of quinoline derivatives with piperidine carboxylate. One common method is the condensation of quinoline with piperidine-1-carboxylic acid under acidic or basic conditions. The reaction can be catalyzed by various reagents, including transition metal catalysts, to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to achieve high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Quinolin-8-yl piperidine-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinolin-8-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to quinolin-8-yl piperidine-1-carboxylate include other quinoline derivatives, such as:
- Quinoline-8-carboxylic acid
- Quinoline-8-yl methylcarbamate
- Quinoline-8-yl ethylcarbamate
Uniqueness
This compound is unique due to its specific structure, which combines the quinoline moiety with a piperidine carboxylate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
quinolin-8-yl piperidine-1-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-10-2-1-3-11-17)19-13-8-4-6-12-7-5-9-16-14(12)13/h4-9H,1-3,10-11H2 |
InChI Key |
NMAHWWYZVAQAMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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